2-Ethynyl-1-methoxy-4-methylbenzene
CAS No.: 104971-07-5
Cat. No.: VC8043190
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104971-07-5 |
---|---|
Molecular Formula | C10H10O |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 2-ethynyl-1-methoxy-4-methylbenzene |
Standard InChI | InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3 |
Standard InChI Key | HFFKWHJVUBJWRM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC)C#C |
Canonical SMILES | CC1=CC(=C(C=C1)OC)C#C |
Introduction
Structural Characteristics and Identifiers
2-Ethynyl-1-methoxy-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with three functional groups: a methoxy group at position 1, an ethynyl group at position 2, and a methyl group at position 4 (Figure 1). This numbering follows IUPAC conventions to minimize substituent identifiers.
Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 104971-07-5 | |
Molecular Formula | C₁₀H₁₀O | |
Molecular Weight | 146.19 g/mol | |
InChI Key | HFFKWHJVUBJWRM-UHFFFAOYSA-N | |
SMILES | CC1=C(C=C(C=C1)OC)C#C |
The ethynyl group introduces reactivity suitable for cross-coupling reactions, while the methoxy and methyl groups modulate electronic and steric effects on the aromatic ring .
Synthesis and Reactivity
Synthetic Routes
2-Ethynyl-1-methoxy-4-methylbenzene is typically synthesized via Sonogashira cross-coupling, a palladium-catalyzed reaction between a halobenzene derivative and a terminal alkyne. For example:
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Starting Material: 1-Methoxy-4-methyl-2-chlorobenzene undergoes coupling with acetylene.
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Catalysts: PdCl₂(Cy*Phine)₂ or similar ligand-stabilized palladium complexes .
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Conditions: Typically performed in anhydrous solvents (e.g., THF or DME) under inert atmospheres.
Example Reaction Scheme:
Yields depend on reaction conditions, with analogous couplings achieving ~95–99% efficiency .
Reactivity Insights
The ethynyl group enables participation in click chemistry (e.g., CuAAC reactions) and cycloadditions. For instance, it could react with azides to form triazole linkages or undergo Diels-Alder reactions with electron-deficient dienophiles . The methoxy group enhances electron density at the ortho and para positions, directing electrophilic substitution to the ethynyl-substituted site .
Physical and Spectral Properties
General Properties
Property | Value/Description | Source |
---|---|---|
Purity | ≥98% (research-grade) | |
Storage | Under inert gas, low humidity | |
Stability | Sensitive to moisture/heat |
No melting or boiling points are reported, likely due to limited experimental data.
NMR Spectroscopy
Predicted ¹H NMR (CDCl₃):
Proton Environment | δ (ppm) | Multiplicity |
---|---|---|
Ethynyl (≡CH) | 3.0–3.5 | Singlet |
Methoxy (OCH₃) | 3.8–3.9 | Singlet |
Aromatic (H-3, H-5, H-6) | 6.8–7.5 | Multiplet |
Methyl (CH₃) | 2.3–2.5 | Singlet |
13C NMR:
Carbon Environment | δ (ppm) |
---|---|
Ethynyl (≡C) | ~70–90 |
Methoxy (OCH₃) | ~55 |
Aromatic carbons | 110–140 |
Data inferred from analogous compounds (e.g., 1-methoxy-4-(phenylethynyl)benzene ).
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. For example:
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Pyridin-2-amine Derivatives: Ethynyl groups enable cross-coupling to form heterocyclic structures (e.g., 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine) .
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Click Chemistry: Potential use in drug conjugation via CuAAC .
Materials Science
The triple bond may facilitate:
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Polymerization: Incorporation into polyacetylenes for optoelectronic applications.
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Coordination Chemistry: Ligand design for metal-organic frameworks (MOFs) .
Risk | Mitigation Strategy | Source |
---|---|---|
Flammability | Store away from heat/sparks | |
Reactivity with Water | Use inert gas (N₂/Ar) | |
Toxicity | Avoid inhalation/dermal contact |
Comparative Analysis with Isomers
Property/Isomer | 2-Ethynyl-1-methoxy-4-methylbenzene | 1-Ethynyl-4-methoxy-2-methylbenzene (CAS 74331-69-4) |
---|---|---|
CAS Number | 104971-07-5 | 74331-69-4 |
Reactivity | Ethynyl at position 2 | Ethynyl at position 1 |
Synthetic Utility | Directed cross-coupling | Less regioselective substitutions |
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